An In-Depth Technical Guide to the Toxicokinetics of 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD)
1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD) is a highly toxic and persistent environmental pollutant belonging to the polychlorinated dibenzo-p-dioxin (PCDD) family. As a "dioxin-like compound," its toxicity is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR). Understanding its toxicokinetics—the process of its absorption, distribution, metabolism, and excretion (ADME)—is critical for assessing human health risks. This guide provides a detailed examination of the ADME properties of 1,2,3,7,8-PeCDD, discusses key influencing factors, and outlines the state-of-the-art modeling and analytical methodologies used in its study. Key characteristics include high lipophilicity, leading to efficient absorption and bioaccumulation in fatty tissues, extremely slow metabolism, and a consequently long biological half-life, estimated to be on the order of years in humans.
Dioxins are a group of chemically-related compounds that are persistent environmental pollutants (POPs).[1] They are not produced intentionally but are generated as by-products of industrial processes like organochloride manufacturing, paper bleaching, and incineration.[2] 1,2,3,7,8-PeCDD is one of the most toxic congeners among the 2,3,7,8-substituted PCDDs and polychlorinated dibenzofurans (PCDFs). Due to their chemical stability and high lipophilicity, these compounds resist degradation and accumulate in the food chain, with over 90% of human exposure occurring through the diet, primarily from meat, dairy products, fish, and shellfish.[1][3]
The toxic effects of 1,2,3,7,8-PeCDD and other dioxin-like compounds are initiated by binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4] This event alters the transcription of a wide array of genes, including those for metabolic enzymes like cytochrome P450 (CYP) isoforms, leading to a spectrum of adverse health effects, including carcinogenicity, reproductive and developmental problems, and immune system damage.[1][2][3][5] A comprehensive understanding of the toxicokinetics of 1,2,3,7,8-PeCDD is therefore fundamental to characterizing exposure and assessing risk.
The journey of 1,2,3,7,8-PeCDD through the body is governed by its distinct physicochemical properties, primarily its high lipophilicity and resistance to metabolic breakdown.
The absorption of 1,2,3,7,8-PeCDD is efficient, particularly through the oral route, which accounts for the vast majority of human exposure.[3]
Once absorbed, 1,2,3,7,8-PeCDD is rapidly removed from the blood and distributed to tissues. Its distribution pattern is dictated by its lipophilicity and specific binding interactions.
The metabolism of 1,2,3,7,8-PeCDD is an exceptionally slow process, which is a key determinant of its long biological half-life.
The elimination of 1,2,3,7,8-PeCDD from the body is extremely slow, with the primary route being fecal excretion.
The ADME of 1,2,3,7,8-PeCDD is not static and can be influenced by several physiological and lifestyle factors.
Studying a compound as persistent and toxic as 1,2,3,7,8-PeCDD requires sophisticated modeling and highly sensitive analytical techniques.
PBPK models are mathematical representations that simulate the ADME processes of chemicals in the body.[16] They are invaluable tools for toxicology and risk assessment.
Accurate quantification of 1,2,3,7,8-PeCDD in biological matrices (e.g., blood serum, adipose tissue, breast milk) is challenging due to the extremely low concentrations (parts per trillion or quadrillion) and the presence of numerous interfering compounds.
This protocol provides a framework for determining the ADME profile of 1,2,3,7,8-PeCDD. The choice of a rodent model, such as the Sprague-Dawley rat, is based on historical toxicological data and established methodologies.[11][13][23]
The are defined by its high absorption efficiency, extensive sequestration in adipose tissue and the liver, extremely limited metabolic clearance, and a correspondingly long biological half-life. These properties underpin its capacity for bioaccumulation and persistence, posing a long-term health risk even after exposure has ceased. A thorough understanding of these ADME processes, supported by advanced PBPK modeling and highly sensitive HRGC/HRMS analytical methods, is indispensable for the scientific community to accurately evaluate human exposure and perform meaningful risk assessments for this potent environmental toxicant.
-
DeVito, M. J., & Birnbaum, L. S. (1995). Metabolism of polychlorinated dibenzo-p-dioxins by rat liver microsomes. Fundamental and Applied Toxicology, 24(1), 117-123. (Source: PubMed, [Link])
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 100F, 339-378. (Source: NCBI, [Link])
-
National Center for Biotechnology Information. (n.d.). 1,2,3,7,8-Pentachlorodibenzo-p-dioxin. PubChem Compound Summary for CID 38439. (Source: PubChem, [Link])
-
Emond, C., Birnbaum, L. S., & DeVito, M. J. (2022). A Physiologically Based Pharmacokinetic (PBPK) Modeling Framework for Mixtures of Dioxin-like Compounds. Toxics, 10(11), 700. (Source: PubMed, [Link])
-
Birnbaum, L. S. (1991). Pharmacokinetics of 2,3,7,8-tetrachlorodibenzo-p-dioxin and related compounds. Banbury Report, 35, 161-177. (Source: ResearchGate, [Link])
-
U.S. Environmental Protection Agency. (2018). PHYSIOLOGICALLY-BASED PHARMACOKINETIC (PBPK) MODELS. (Source: EPA, [Link])
-
Emond, C., Birnbaum, L. S., & DeVito, M. J. (2022). A Physiologically Based Pharmacokinetic (PBPK) Modeling Framework for Mixtures of Dioxin-like Compounds. Toxics, 10(11), 700. (Source: PubMed Central, [Link])
-
Singh, V., & Sasi, S. (2011). Overview of Analytical Methodologies for Dioxin Analysis. International Journal of Environmental Science and Development, 2(2), 114-119. (Source: ResearchGate, [Link])
-
Fournie, J. W., & Courtney, L. A. (2000). The development of a physiologically-based pharmacokinetic model using the distribution of 2,3,7,8-tetrachlorodibenzo-p-dioxin in the tissues of the eastern oyster (Crassostrea virginica). Marine Environmental Research, 49(3), 289-310. (Source: PubMed, [Link])
-
Geyer, H. J., Schramm, K. W., Feicht, E. A., Behechti, A., Steinberg, C., Scheunert, I., & Kettrup, A. (2002). Apparent Half-Lives of Dioxins, Furans, and Polychlorinated Biphenyls as a Function of Age, Body Fat, Smoking Status, and Breast-Feeding. Environmental Health Perspectives, 110(12), 1199-1207. (Source: NIH, [Link])
-
Kerger, B. D., Leung, H. W., Scott, P., Paustenbach, D. J., Needham, L. L., & Patterson, D. G. (2006). Age- and Concentration-Dependent Elimination Half-Life of 2,3,7,8-Tetrachlorodibenzo-p-dioxin in Seveso Children. Environmental Health Perspectives, 114(10), 1596-1602. (Source: PubMed Central, [Link])
-
Lakshman, M. R., Campbell, B. S., Chirtel, S. J., Ekar, N., & Schuster, M. W. (1986). Studies on the mechanism of absorption and distribution of 2,3,7,8-tetrachlorodibenzo-p-dioxin in the rat. Journal of Pharmacology and Experimental Therapeutics, 239(3), 673-677. (Source: PubMed, [Link])
-
Exposome-Explorer. (n.d.). 1,2,3,7,8-PeCDD (Compound). (Source: Exposome-Explorer, [Link])
-
U.S. Environmental Protection Agency. (2007). Method 8280B: Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/Low-Resolution Mass Spectrometry (HRGC/LRMS). (Source: EPA, [Link])
-
Banks, Y. B., & Birnbaum, L. S. (1991). Absorption of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) after low dose dermal exposure. Toxicology and Applied Pharmacology, 107(2), 302-310. (Source: PubMed, [Link])
-
Diliberto, J. J., Jackson, J. A., & Birnbaum, L. S. (1996). Tissue distribution and toxicokinetics of 2,3,7,8-tetrachlorodibenzo-p-dioxin in rats after intravenous injection. Toxicology and Applied Pharmacology, 138(1), 158-168. (Source: PubMed, [Link])
-
Shan, G., Le, H., & Gee, S. J. (2011). Immunoanalysis Methods for the Detection of Dioxins and Related Chemicals. Toxins, 3(8), 921-943. (Source: NIH, [Link])
-
World Health Organization. (2023, November 29). Dioxins and their effects on human health. (Source: WHO, [Link])
-
National Center for Biotechnology Information. (n.d.). 2,3,7,8-Tetrachlorodibenzo-P-Dioxin. PubChem Compound Summary for CID 15625. (Source: PubChem, [Link])
-
California Air Resources Board. (1990). Method 428: Determination of Polychlorinated Dibenzo-P-Dioxin (PCDD), Polychlorinated Dibenzofuran (PCDF) and Polychlorinated Biphenyl (PCB) Emissions from Stationary Sources. (Source: California Air Resources Board, [Link])
-
Patterson, D. G., Holler, J. S., Lapeza, C. R., Alexander, L. R., Groce, D. F., O'Connor, R. C., ... & Needham, L. L. (1986). Analytical Measurement and Levels of Dioxins and PCBs in Biological Samples. Chemosphere, 15(9-12), 1603-1608. (Source: ResearchGate, [Link])
-
Fisher, J. W., Gearhart, J. M., & Lin, Z. (Eds.). (2020). Physiologically Based Pharmacokinetic (PBPK) Modeling: Methods and Applications in Toxicology and Risk Assessment. Academic Press. (Source: Elsevier, [Link])
-
Ogura, I. (2004). Half-life of each dioxin and PCB congener in the human body. Organohalogen Compounds, 66, 3329-3337. (Source: ResearchGate, [Link])
-
Savvateeva, D., Numata, J., Pieper, R., Schafft, H., Lahrssen-Wiederholt, M., & Bulik, S. (2019). Physiologically based toxicokinetic models and in silico predicted partition coefficients to estimate tetrachlorodibenzo-p-dioxin transfer from feed into growing pigs. Archives of Toxicology, 93(12), 3467-3483. (Source: PubMed, [Link])
-
U.S. Environmental Protection Agency. (2010). FINAL REPORT: BIOAVAILABILITY OF DIOXINS AND DIOXIN-LIKE COMPOUNDS IN SOIL. (Source: EPA, [Link])
-
Pohjanvirta, R., Tuomisto, J., & Unkila, M. (1993). Toxicokinetics of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in two substrains of male Long-Evans rats after intravenous injection. Pharmacology & Toxicology, 73(1), 52-56. (Source: PubMed, [Link])
-
Environmental Working Group. (n.d.). 1,2,3,7,8-PeCDD (pentadioxin). Human Toxome Project. (Source: EWG, [Link])
-
Li, X., & Rozman, K. K. (1995). Toxicokinetics of 2,3,7,8-tetrachlorodibenzo-p-dioxin in female Sprague-Dawley rats including placental and lactational transfer to fetuses and neonates. Fundamental and Applied Toxicology, 27(1), 70-76. (Source: PubMed, [Link])
-
National Toxicology Program. (2006). Toxicology and Carcinogenesis Studies of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) (CAS No. 1746-01-6) in Female Harlan Sprague-Dawley Rats (Gavage Studies). (NTP TR-521). (Source: NIH, [Link])
-
Schecter, A., Ryan, J. J., & Papke, O. (1993). Relative distribution of 2,3,7,8-tetrachlorodibenzo-p-dioxin in human hepatic and adipose tissues. Chemosphere, 27(1-3), 441-447. (Source: PubMed, [Link])
-
Håkansson, H., Manzoor, E., & Ahlborg, U. G. (1991). The effect of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) on the uptake, distribution and excretion of a single oral dose of [11,12-3H]retinyl acetate and on the vitamin A status in the rat. Journal of Nutrition, 121(10), 1597-1604. (Source: PubMed, [Link])
-
Diliberto, J. J., Jackson, J. A., & Birnbaum, L. S. (1996). Adverse Health Effects in Humans Exposed to 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (TCDD). Toxicology and Industrial Health, 12(3-4), 335-353. (Source: ResearchGate, [Link])
-
Birnbaum, L. S., Decad, G. M., & Matthews, H. B. (1980). Distribution, excretion, and metabolism of 2,3,7,8-tetrachlorodibenzo-p-dioxin in C57BL/6J, DBA/2J, and B6D2F1/J mice. Toxicology and Applied Pharmacology, 55(2), 342-352. (Source: PubMed, [Link])
-
Lakshman, M. R., Chirtel, S. J., Chambers, L. L., & Coutlakis, P. J. (1991). Mechanism of action of 2,3,7,8-tetrachlorodibenzo-p-dioxin on intermediary metabolism in the rat. Journal of Pharmacology and Experimental Therapeutics, 258(1), 265-270. (Source: PubMed, [Link])
-
Pohjanvirta, R., Unkila, M., & Tuomisto, J. (1993). Comparative acute lethality of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), 1,2,3,7,8-pentachlorodibenzo-p-dioxin and 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin in the most TCDD-susceptible and the most TCDD-resistant rat strain. Pharmacology & Toxicology, 73(1), 52-56. (Source: PubMed, [Link])
-
PubChem. (n.d.). 1,2,3,7,8-Pentachlorodibenzo-p-dioxin. (Source: PubChem, [Link])
-
Nichols, H. E., Shrestha, P. M., & Perdew, G. H. (2021). Effects of Acute 2,3,7,8-Tetrachlorodibenzo-p-Dioxin Exposure on the Circulating and Cecal Metabolome Profile. Metabolites, 11(11), 743. (Source: MDPI, [Link])
-
Piper, W. N., Rose, J. Q., & Gehring, P. J. (1973). Excretion and tissue distribution of 2,3,7,8-tetrachlorodibenzo-p-dioxin in the rat. Environmental Health Perspectives, 5, 241-244. (Source: PubMed, [Link])